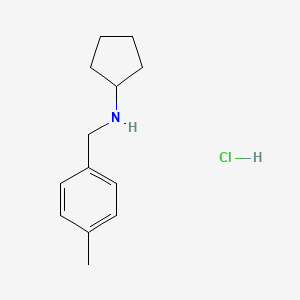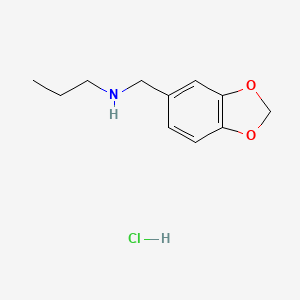![molecular formula C15H27ClN2 B6319802 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride CAS No. 1158769-52-8](/img/structure/B6319802.png)
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride (4-BADEAH) is an organic compound belonging to the family of amines. It is a white, crystalline solid and is soluble in water, alcohol and ether. 4-BADEAH has a variety of applications in the scientific and medical fields, ranging from its use as a reagent in organic synthesis to its role as an inhibitor of phosphodiesterases. It has also been used in pharmaceutical research and development, as well as in the treatment of certain diseases.
Applications De Recherche Scientifique
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as an inhibitor of phosphodiesterases. It has also been used in the development of pharmaceuticals, and in the treatment of certain diseases.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. For instance, the compound darkens readily to grey powder when exposed to air , indicating that it may be sensitive to oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. It is also relatively stable, and can be stored for extended periods of time. However, it is important to note that this compound is a relatively potent compound, and should be handled with care.
Orientations Futures
The future directions for 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride are numerous. It could be used in the development of new drugs, or it could be used in the treatment of certain diseases. It could also be used in the development of new analytical techniques, or it could be used to study the effects of cyclic nucleotides on various physiological processes. Finally, it could be used to study the effects of neurotransmitters on various physiological processes.
Méthodes De Synthèse
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride can be synthesized using a number of methods, including the reaction of aniline with butan-2-ol in the presence of hydrochloric acid. This reaction produces an anilinium ion, which then reacts with the ethyl amine to produce this compound. The reaction conditions can be adjusted to control the yield and purity of the product.
Propriétés
IUPAC Name |
4-[(butan-2-ylamino)methyl]-N,N-diethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-5-13(4)16-12-14-8-10-15(11-9-14)17(6-2)7-3;/h8-11,13,16H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLROAHFJQESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
amine hydrochloride](/img/structure/B6319777.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
amine hydrochloride](/img/structure/B6319798.png)
amine hydrochloride](/img/structure/B6319805.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)
